molecular formula C10H15N3OS B596138 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 1286047-33-3

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No. B596138
CAS RN: 1286047-33-3
M. Wt: 225.31
InChI Key: ZOCPEKBIHMIJSC-UHFFFAOYSA-N
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Description

“2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is a chemical compound with the molecular formula C10H15N3OS and a molar mass of 225.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” include a predicted density of 1.26±0.1 g/cm3 . The boiling point is predicted to be 420.7±45.0 °C .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Benzothiazole derivatives are pivotal in medicinal chemistry, showcasing a broad spectrum of biological activities that make them potential therapeutic agents. Their applications span across various pharmacological fields, including anticancer, antimicrobial, anti-inflammatory, and antiviral therapies. The synthesis and structural properties of these compounds are critical in the development of new drugs with enhanced efficacy and reduced toxicity. For instance, derivatives like 2-(thio)ureabenzothiazoles (TBT and UBT) demonstrate promising results in treating rheumatoid arthritis and systemic lupus erythematosus, along with fungicidal and herbicidal properties (M. Rosales-Hernández et al., 2022). Similarly, guanidinobenzazoles, related compounds, show potential in cytotoxic and cell proliferation inhibition, further validating the therapeutic significance of benzothiazole derivatives (M. Rosales-Hernández et al., 2022).

Material Science

In the realm of material science, benzothiazole derivatives contribute to the development of innovative materials with unique properties. For instance, polymers based on divalent metal salts of p-aminobenzoic acid, which share structural similarities with benzothiazole compounds, exhibit remarkable mechanical strength and thermal stability, finding applications in advanced technologies (H. Matsuda, 1997). This underscores the versatility of benzothiazole-related structures in synthesizing materials with potentially groundbreaking applications.

properties

IUPAC Name

2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,12H,2-5H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCPEKBIHMIJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1=O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735287
Record name 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

CAS RN

1286047-33-3
Record name 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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